Volkensiflavone

描述

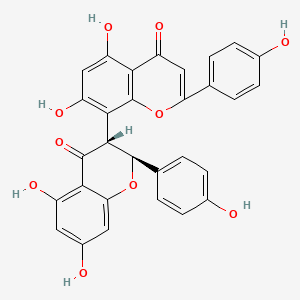

Volkensiflavone is a naturally occurring biflavonoid found in various plant species, including Garcinia livingstonei and Rheedia edulis . Biflavonoids are a class of polyphenolic compounds composed of two flavonoid units. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.

准备方法

Synthetic Routes and Reaction Conditions: Volkensiflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units under specific conditions. The reaction typically requires a catalyst, such as a metal salt, and an oxidizing agent. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes the use of solvents like ethanol or methanol to isolate the biflavonoid from plant materials. The extract is then purified using chromatographic techniques to obtain pure this compound .

化学反应分析

Isolation and Structural Features

Volkensiflavone can be extracted from natural sources such as Platonia insignis flowers . It can also be isolated from Rhus succedanea and Garcinia multiflora . The structure of this compound and its derivatives can be determined using methods such as NMR and X-ray crystallography .

Methylation

Methylation of this compound can be achieved using dimethyl sulfate and potassium carbonate in anhydrous acetone . For example, this compound can be methylated to form this compound hexamethyl ether . The general procedure involves dissolving this compound in anhydrous acetone, adding potassium carbonate and dimethyl sulfate, and refluxing the solution . The product is then purified using silica gel column chromatography .

Anti-HIV Activity

This compound has been evaluated for its anti-HIV-1 activity . While some studies indicate moderate activity against HIV-1 reverse transcriptase, the methylation of this compound to this compound hexamethyl ether leads to lower activity .

Side Product Formation in Acetophenone Dimerization

In the synthesis of acetophenone dimers, a chlorinated side product (10a) can form . The formation of this side product is influenced by the equivalents of FeCl3·6H2O, the percentage of FeCl3·6H2O/SiO2, and the reaction time . Using anhydrous FeCl3 instead of FeCl3·6H2O in combination with anhydrous solvents can reduce the formation of the chlorinated side product .

Table 1: Impact of Reaction Conditions on Side Product Formation

| Entry | Reactant | FeCl3/SiO2 | Conversion (%) | 10a (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4a | I | 21 | 45 | N/A |

| 2 | 4a | II | 6 | 94 | N/A |

| 3 | 4a | III | 76 | 18 | 39 |

| 4 | 4a | IV | 50 | 7 | 23 |

| 5 | 4a | V | 51 | 43 | N/A |

| 6 | 4a | III | 88 | 9 | 58 |

| 7 | 4b | I | 81 | 4 | 52 |

Antiviral Activities of Biflavonoids

Biflavonoids, including this compound derivatives, have demonstrated antiviral activities against a range of viruses, including influenza A and B, hepatitis B, and HIV-1 . For instance, robustaflavone has shown effectiveness in inhibiting influenza A and B viruses . Acetylation of rhusflavanone can increase activity against influenza A strains .

科学研究应用

Volkensiflavone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying biflavonoid chemistry and synthesis.

作用机制

Volkensiflavone exerts its effects through various molecular mechanisms:

Antioxidant Activity: Scavenges reactive oxygen species and inhibits lipid peroxidation, protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Molecular Targets and Pathways: Targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

相似化合物的比较

Volkensiflavone is compared with other biflavonoids such as morelloflavone, amentoflavone, and fukugiside:

Morelloflavone: Similar antioxidant and anti-inflammatory properties but differs in its specific molecular structure and biological activities.

Amentoflavone: Known for its antiviral and anticancer properties, with a different mechanism of action compared to this compound.

Fukugiside: A glycosylated biflavonoid with distinct pharmacokinetic properties and biological effects.

Uniqueness: this compound is unique due to its specific combination of antioxidant and anti-inflammatory activities, making it a promising candidate for therapeutic applications .

常见问题

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing Volkensiflavone’s structure, and how are they applied?

this compound’s structural elucidation relies on a combination of UV, IR, and NMR spectroscopy. UV-Vis spectroscopy identifies conjugated systems (e.g., λmax at 348 nm for flavonoid chromophores), while IR confirms functional groups like hydroxyl (3423 cm⁻¹) and carbonyl (1643 cm⁻¹) . 1D and 2D NMR (e.g., ¹H, ¹³C, HMBC, and HSQC) resolve its biflavonoid skeleton by cross-referencing chemical shifts with literature data (e.g., comparison to amentoflavone or morelloflavone derivatives) .

Q. How is this compound isolated from plant sources, and what solvents are optimal?

Isolation typically involves ethanol or methanol extraction of plant material (e.g., Garcinia dulcis leaves), followed by liquid-liquid partitioning (e.g., ethyl acetate/water) and column chromatography (silica gel or Sephadex LH-20). Polar solvents like methanol enhance recovery due to this compound’s hydroxyl-rich structure, while TLC with FeCl₃ staining aids in tracking phenolic fractions .

Q. What are the primary challenges in ensuring this compound’s purity during isolation?

Co-elution with structurally similar biflavonoids (e.g., fukugetin or GB-2a) is a key issue. Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and melting point consistency (e.g., 290–293°C). Rechromatography of minor fractions (e.g., using preparative TLC) is often required to remove contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying MIC values against Staphylococcus aureus) may arise from differences in bacterial strains, solvent systems, or assay protocols. Standardization using CLSI guidelines, internal controls (e.g., vancomycin), and dose-response curves (IC₅₀ calculations) improves reproducibility. Meta-analyses of peer-reviewed studies (e.g., comparing synergistic effects with β-lactams) are also critical .

Q. What experimental designs are recommended to study this compound’s role in overcoming antibiotic resistance?

Focus on efflux pump inhibition assays using ethidium bromide accumulation tests in multidrug-resistant strains. Pair this compound with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) and measure fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Include cytotoxicity assays (e.g., mammalian cell lines) to validate selectivity .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial targets like NorA efflux pumps or penicillin-binding proteins. MD simulations (GROMACS) assess binding stability, while QSAR models optimize its scaffold for improved pharmacokinetics .

Q. What strategies address low yields in this compound synthesis or extraction?

Optimize extraction parameters via Box-Behnken design, testing variables like solvent polarity, temperature, and extraction time. Semi-synthesis from naringenin or apigenin precursors using regioselective coupling (e.g., Suzuki-Miyaura) may improve scalability. Quantify yields via HPLC-DAD against certified standards .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers document this compound’s spectroscopic data for reproducibility?

Follow Beilstein Journal guidelines: report NMR shifts (δ in ppm), coupling constants (J in Hz), and integration values in tables. Include raw spectral data in supplementary files (e.g., NOESY correlations for stereochemistry). Avoid duplicating figures in text unless critical for discussion .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

Use ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. For synergy studies, apply the Bliss Independence Model or Chou-Talalay method. Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How can researchers mitigate bias in interpreting this compound’s pharmacological potential?

Blind experiments during bioassays and independent replication in separate labs reduce confirmation bias. Pre-register hypotheses (e.g., on Open Science Framework) and disclose all data, including negative results (e.g., lack of cytotoxicity up to 100 µM) .

属性

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGANETYFUQWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27542-37-6 | |

| Record name | Talbotaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027542376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。